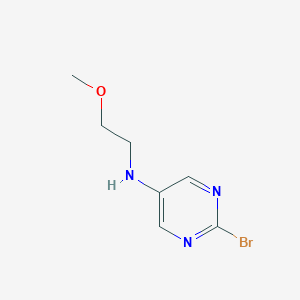
5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- is a chemical compound with the molecular formula C7H10BrN3O It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 2-position and a methoxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- typically involves the bromination of 2-aminopyrimidine followed by the introduction of the methoxyethyl group. One common method includes:
Bromination: 2-aminopyrimidine is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to yield 2-bromo-5-aminopyrimidine.
Alkylation: The brominated intermediate is then reacted with 2-methoxyethylamine under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., dimethylformamide) under heating conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride in ether.
Major Products:
- Substituted pyrimidines with various functional groups.
- Pyrimidine N-oxides.
- De-brominated pyrimidines.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology and Medicine:
Pharmaceuticals: Potential use in drug discovery for its ability to interact with biological targets.
Biological Probes: Utilized in the development of probes for studying enzyme activities and protein interactions.
Industry:
Materials Science: Incorporated into polymers and materials for enhanced properties such as conductivity or stability.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism by which 5-Pyrimidinamine,2-bromo-N-(2-methoxyethyl)- exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The methoxyethyl group can enhance its solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing molecular interactions.
Comparison with Similar Compounds
5-Bromo-2-aminopyrimidine: Lacks the methoxyethyl group, making it less soluble and potentially less bioavailable.
2-Bromo-5-methylaminopyrimidine: Contains a methyl group instead of a methoxyethyl group, which may affect its reactivity and interactions.
5-Bromo-N,N-dimethoxyethyl-2-pyrimidinamine: Similar structure but with two methoxy groups, potentially altering its chemical properties and applications.
Properties
Molecular Formula |
C7H10BrN3O |
|---|---|
Molecular Weight |
232.08 g/mol |
IUPAC Name |
2-bromo-N-(2-methoxyethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C7H10BrN3O/c1-12-3-2-9-6-4-10-7(8)11-5-6/h4-5,9H,2-3H2,1H3 |
InChI Key |
LWKVBKWRICWJQR-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CN=C(N=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















